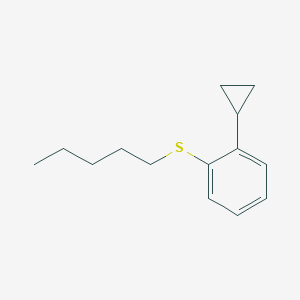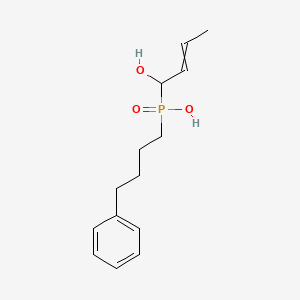
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is a chemical compound with a unique structure that combines a hydroxybutenyl group and a phenylbutyl group attached to a phosphinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxybut-2-en-1-yl chloride with 4-phenylbutylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated phosphinic acid derivative.
Substitution: Formation of substituted phosphinic acid derivatives with different functional groups.
科学的研究の応用
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with active sites of enzymes, while the phenylbutyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The phosphinic acid moiety can also participate in coordination with metal ions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphinic acid.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphine oxide: Contains a phosphine oxide group.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonate: Contains a phosphonate group.
Uniqueness
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
95986-01-9 |
|---|---|
分子式 |
C14H21O3P |
分子量 |
268.29 g/mol |
IUPAC名 |
1-hydroxybut-2-enyl(4-phenylbutyl)phosphinic acid |
InChI |
InChI=1S/C14H21O3P/c1-2-8-14(15)18(16,17)12-7-6-11-13-9-4-3-5-10-13/h2-5,8-10,14-15H,6-7,11-12H2,1H3,(H,16,17) |
InChIキー |
GWZSVZDBWLBWAY-UHFFFAOYSA-N |
正規SMILES |
CC=CC(O)P(=O)(CCCCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


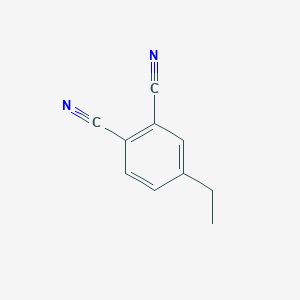
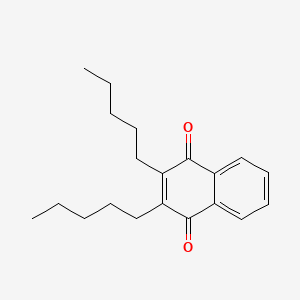
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
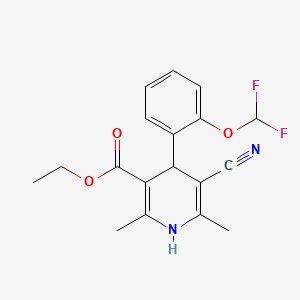

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
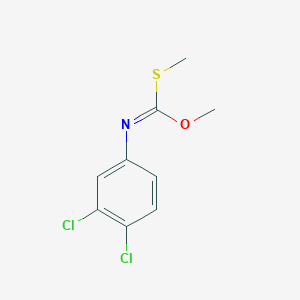
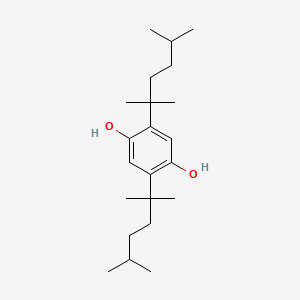
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
